N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole-1(2H)-carbothioamide
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Overview
Description
N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole-1(2H)-carbothioamide is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their significant role in medicinal chemistry due to their diverse biological activities. The structure of this compound consists of a fused pyrimidine and benzimidazole ring system with a phenyl group and a carbothioamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole-1(2H)-carbothioamide typically involves the cyclocondensation of 2-aminobenzimidazole with an appropriate aldehyde and a β-ketoester under acidic conditions. One common method involves the use of dimethylformamide (DMF) as a solvent and refluxing the reaction mixture for 24 hours . The reaction conditions may vary depending on the specific substituents on the phenyl ring and the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for industrial applications, and the use of automated systems can improve efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole-1(2H)-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the heterocyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carbothioamide group can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups onto the phenyl ring or the heterocyclic core, leading to a wide range of derivatives.
Scientific Research Applications
N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole-1(2H)-carbothioamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor antagonist. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole-1(2H)-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can act as a receptor antagonist, blocking the binding of natural ligands. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound’s derivatives .
Comparison with Similar Compounds
N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole-1(2H)-carbothioamide can be compared with other similar compounds, such as:
Pyrimido[1,2-a]benzimidazole derivatives: These compounds share the same core structure but differ in the substituents on the phenyl ring or the heterocyclic core. They exhibit similar biological activities but with varying potency and selectivity.
Benzimidazole derivatives: Compounds with a benzimidazole core but without the fused pyrimidine ring. These compounds are widely studied for their pharmacological properties and are used in various therapeutic applications.
Pyrimidine derivatives: Compounds with a pyrimidine core but without the fused benzimidazole ring. These compounds are also important in medicinal chemistry and are used as antiviral, anticancer, and antimicrobial agents.
The uniqueness of this compound lies in its fused heterocyclic structure, which imparts specific chemical and biological properties that are not observed in its individual components .
Properties
Molecular Formula |
C17H16N4S |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-phenyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole-1-carbothioamide |
InChI |
InChI=1S/C17H16N4S/c22-17(18-13-7-2-1-3-8-13)21-12-6-11-20-15-10-5-4-9-14(15)19-16(20)21/h1-5,7-10H,6,11-12H2,(H,18,22) |
InChI Key |
KZHICQSHIDGALE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C3=CC=CC=C3N=C2N(C1)C(=S)NC4=CC=CC=C4 |
Origin of Product |
United States |
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